molecular formula C13H13N3O2S B3017585 N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide CAS No. 861208-68-6

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide

Cat. No. B3017585
CAS RN: 861208-68-6
M. Wt: 275.33
InChI Key: SBOGJGNLLYLCOI-UHFFFAOYSA-N
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Description

“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide” is a chemical compound with the CAS Number: 865659-26-3 . It has a molecular weight of 224.29 .


Molecular Structure Analysis

The compound contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H12N4OS . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Anticonvulsant Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide and its derivatives have been explored for anticonvulsant activity. For instance, a study by Bunyatyan et al. (2020) synthesized a series of related compounds and tested them in a pentylenetetrazole-induced seizure model in mice, finding weak to moderate anticonvulsant effects (Bunyatyan et al., 2020).

Antiviral Activities

These compounds have been evaluated for antiviral properties. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and tested them against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, finding significant antiviral activities (Selvam et al., 2007).

Antitumor Agents

Research has also focused on the potential use of these compounds as antitumor agents. Bavetsias et al. (2002) investigated water-soluble analogues of quinazolin-4-one-based antitumor agents, finding some compounds with increased cytotoxicity and solubility, suggesting potential for in vivo evaluation (Bavetsias et al., 2002).

Reactivity for Anticancer Applications

Abdel-Rahman (2006) reported on the reactivity of related compounds towards electrophilic and nucleophilic reagents, with some prepared compounds showing selective anticancer activity (Abdel-Rahman, 2006).

Electrochemical Studies

Beitollahi et al. (2008) explored the use of a modified carbon nanotube paste electrode of related compounds for the electro-oxidation of epinephrine and norepinephrine, demonstrating potential applications in analytical chemistry (Beitollahi et al., 2008).

Selective HDAC6 Inhibitors for Alzheimer's Disease

Yu et al. (2013) designed and synthesized quinazolin-4-one derivatives as selective HDAC6 inhibitors, showing promise in treating Alzheimer's disease. These compounds induced neurite outgrowth and enhanced synaptic activities in neuronal cells (Yu et al., 2013).

Antibacterial and Antifungal Activities

Mohamed et al. (2010) synthesized novel derivatives and evaluated them for antibacterial and antifungal activities, finding potent in vitro activities against various pathogens (Mohamed et al., 2010).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-11-8-4-1-2-5-9(8)14-13(15-11)16-12(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOGJGNLLYLCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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